molecular formula C9H14ClN3 B13344655 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine CAS No. 42487-73-0

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine

Katalognummer: B13344655
CAS-Nummer: 42487-73-0
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: QNMMHMUBEBANON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, diethyl groups at the N,N positions, and a methyl group at the 6th position of the pyrimidine ring.

Vorbereitungsmethoden

The synthesis of 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with diethylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Analyse Chemischer Reaktionen

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:

    4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: This compound has a similar structure but with different alkyl groups at the N,N positions.

    2-amino-4-chloro-6-methylpyrimidine: This compound lacks the diethyl groups and has an amino group at the 2nd position.

    6-chloro-N,N-dimethylpyrimidin-4-amine: This compound has a chlorine atom at the 6th position and dimethyl groups at the N,N positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

42487-73-0

Molekularformel

C9H14ClN3

Molekulargewicht

199.68 g/mol

IUPAC-Name

4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C9H14ClN3/c1-4-13(5-2)9-11-7(3)6-8(10)12-9/h6H,4-5H2,1-3H3

InChI-Schlüssel

QNMMHMUBEBANON-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC(=CC(=N1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.